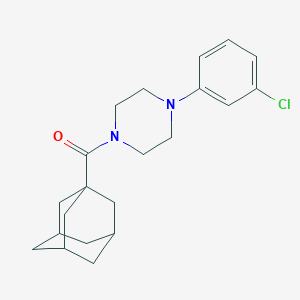
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone is a synthetic compound that combines the structural features of adamantane, piperazine, and a ketone group Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties Piperazine is a versatile heterocyclic compound commonly used in pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone typically involves multiple steps, starting with the preparation of the adamantane and piperazine precursors. One common method involves the following steps:
Preparation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a hydroxyl or halogen group.
Formation of Piperazine Derivative: Piperazine is modified to introduce a substituent at the nitrogen atom.
Coupling Reaction: The adamantane and piperazine derivatives are then coupled using a suitable coupling reagent, such as a carbonyl compound, to form the final ketone product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability, while the piperazine moiety can facilitate binding to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Adamantane Derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine, which are used as antipsychotic drugs.
Uniqueness
Adamantanyl 4-(3-chlorophenyl)piperazinyl ketone is unique due to the combination of the adamantane and piperazine moieties, which imparts distinct physical and chemical properties. This combination can result in enhanced stability, bioavailability, and potential biological activity compared to other compounds .
Propiedades
Fórmula molecular |
C21H27ClN2O |
|---|---|
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
1-adamantyl-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27ClN2O/c22-18-2-1-3-19(11-18)23-4-6-24(7-5-23)20(25)21-12-15-8-16(13-21)10-17(9-15)14-21/h1-3,11,15-17H,4-10,12-14H2 |
Clave InChI |
XQHUAJZFAQXNAE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
SMILES canónico |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















